molecular formula C8H10N2O2 B1442142 Benzo[1,3]dioxol-4-ylmethyl-hydrazine CAS No. 887593-39-7

Benzo[1,3]dioxol-4-ylmethyl-hydrazine

Cat. No. B1442142
M. Wt: 166.18 g/mol
InChI Key: XXZDEAWLCUEBEN-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-4-ylmethyl-hydrazine is a chemical compound with the molecular formula C8H10N2O2 . It is a highly oxygenated lignanoid containing four five-membered rings, two benzene rings .


Synthesis Analysis

The synthesis of Benzo[1,3]dioxol-4-ylmethyl-hydrazine and its derivatives has been reported in several studies. For instance, noble ligands of (E)-N0-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .


Molecular Structure Analysis

The molecular structure of Benzo[1,3]dioxol-4-ylmethyl-hydrazine has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .


Chemical Reactions Analysis

The chemical reactions involving Benzo[1,3]dioxol-4-ylmethyl-hydrazine have been studied. For example, the aromatic protons in benzo [d] [1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .


Physical And Chemical Properties Analysis

The physical and chemical properties of Benzo[1,3]dioxol-4-ylmethyl-hydrazine have been analyzed using various techniques. For instance, the nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Benzo[d][1,3]dioxole gathered pyrazole derivatives have been synthesized and showed significant antimicrobial activity, with certain compounds displaying excellent antifungal and antibacterial properties (Umesha & Basavaraju, 2014). These findings underscore the potential of benzo[1,3]dioxol-4-ylmethyl-hydrazine derivatives in developing new antimicrobial agents.

Antioxidant and Antitumor Activities

  • The exploration of molecular structure, DFT calculations, and antioxidant activity of a hydrazone derivative highlighted the compound's excellent antioxidant capabilities in assays, demonstrating the potential for developing treatments targeting oxidative stress-related diseases (Tayade et al., 2022).

Synthesis Techniques and Chemical Analysis

  • Research on the synthesis, characterization, and third-order nonlinear optical properties of specific derivatives has provided insights into their potential NLO applications, showcasing the versatility of benzo[1,3]dioxol-4-ylmethyl-hydrazine derivatives in materials science (Uthaya Kumar et al., 2019).

Future Directions

The future directions for research on Benzo[1,3]dioxol-4-ylmethyl-hydrazine could include further exploration of its potential applications. For instance, one study suggested that the employment of K-10 may be effective for enhancing root growth and crop production . Another study suggested that the BDMMBSH compounds could be used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .

properties

IUPAC Name

1,3-benzodioxol-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-4-6-2-1-3-7-8(6)12-5-11-7/h1-3,10H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZDEAWLCUEBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697501
Record name [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,3]dioxol-4-ylmethyl-hydrazine

CAS RN

887593-39-7
Record name [(2H-1,3-Benzodioxol-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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